molecular formula C20H16 B8683495 1-(2-Methyl-1H-inden-4-yl)naphthalene CAS No. 153733-80-3

1-(2-Methyl-1H-inden-4-yl)naphthalene

Cat. No. B8683495
CAS RN: 153733-80-3
M. Wt: 256.3 g/mol
InChI Key: CAYKGPJSXROKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1H-inden-4-yl)naphthalene is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-1H-inden-4-yl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1H-inden-4-yl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

153733-80-3

Product Name

1-(2-Methyl-1H-inden-4-yl)naphthalene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1-(2-methyl-1H-inden-4-yl)naphthalene

InChI

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-11,13H,12H2,1H3

InChI Key

CAYKGPJSXROKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture was extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture as extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals. m.p. 143° C.; 1H-NMR (300 MHz, CDCl3): 7.92-7.18 (10H), 6.11 (m, 1H), 3.42 (s, 2H), 2.07 (3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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